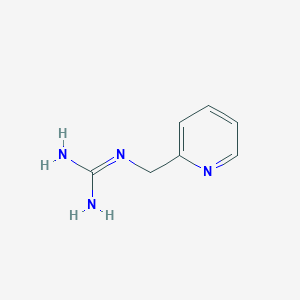

1-(Pyridin-2-ylmethyl)guanidine

概要

説明

1-(Pyridin-2-ylmethyl)guanidine is a compound that contains a guanidine group . Guanidine is a strong organic base that exists primarily as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant .

Synthesis Analysis

Guanidines can be synthesized through various methods. One common method involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation . Other methods include the use of cyanamides that react with derivatized amines and copper-catalyzed cross-coupling chemistry .Molecular Structure Analysis

The molecular structure of guanidines is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond . This leads to the high basicity of guanidines . The guanidinium cation causes the nitrogenous backbone to be planar, which can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .Chemical Reactions Analysis

Guanidines are known for their versatility in chemical reactions. They are stronger bases than other nitrogenous compounds, making them useful in a variety of chemical reactions . They are also known for their ability to form hydrogen bonds, which makes them useful in the synthesis of a variety of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of guanidines are largely determined by their strong basicity and planar structure . They are highly reactive and can form stable complexes with a variety of other compounds .科学的研究の応用

- In bioinorganic chemistry, guanidines play a crucial role in modeling copper enzymes (type 1, 2, and 3). These enzymes are essential for biological processes, and guanidines contribute to understanding their mechanisms .

- Specifically, guanidines participate in atom transfer radical polymerization (ATRP) and lactide polymerization .

- While not directly about 1-(Pyridin-2-ylmethyl)guanidine, it’s worth noting that novel 2-(Pyridin-2-yl)pyrimidine derivatives have been synthesized and studied for their anti-fibrosis activity .

Bioinorganic Chemistry

Polymerization Catalysis

Organic Synthesis

Anti-Fibrosis Activity: (Related Compound):

Computational Insights

Safety and Hazards

将来の方向性

Guanidines are a subject of ongoing research due to their wide range of biological activities and their presence in a number of naturally occurring compounds . Future research will likely continue to explore the synthesis of guanidines, their biological activities, and their potential applications in medicinal chemistry .

作用機序

Target of Action

Guanidine and its derivatives, including pyridine moieties, are known to have a wide range of pharmacological effects . They are known to inhibit certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Pyridine moieties are often used in drugs due to their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .

Mode of Action

Guanidine is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . This could potentially be a mechanism through which 1-(Pyridin-2-ylmethyl)guanidine exerts its effects.

Biochemical Pathways

Guanidine and its derivatives are known to play a crucial role in the metabolism of living organisms . They are involved in various biological activities, including anti-inflammatory effects .

Pharmacokinetics

Guanidine is known to be rapidly absorbed and distributed, with a half-life of 7-8 hours .

Result of Action

Guanidine and its derivatives are known to have a range of pharmacological effects, including anti-inflammatory effects .

Action Environment

The properties of guanidine and its derivatives, such as basicity, water solubility, and stability, suggest that they may be influenced by factors such as ph and temperature .

特性

IUPAC Name |

2-(pyridin-2-ylmethyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7(9)11-5-6-3-1-2-4-10-6/h1-4H,5H2,(H4,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVKOMHNCDIZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)guanidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

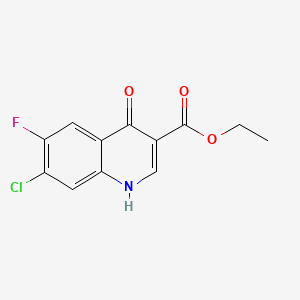

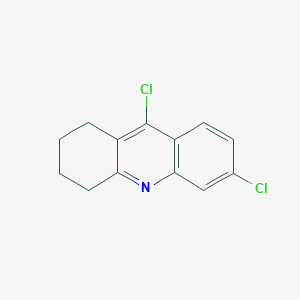

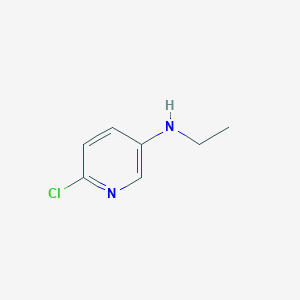

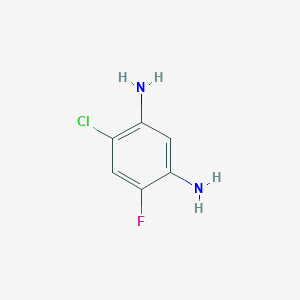

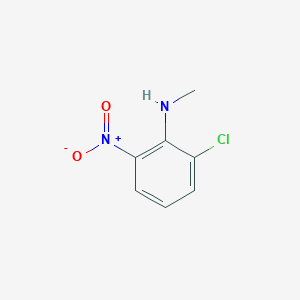

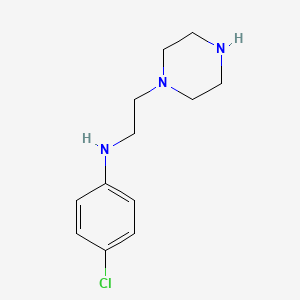

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。